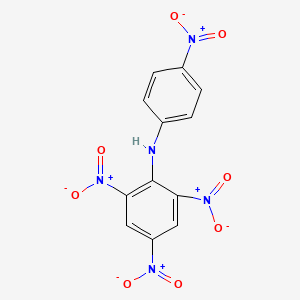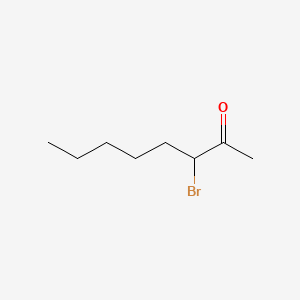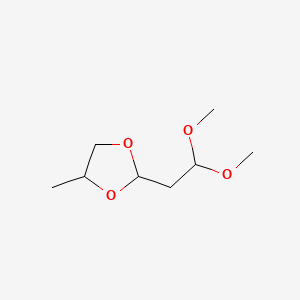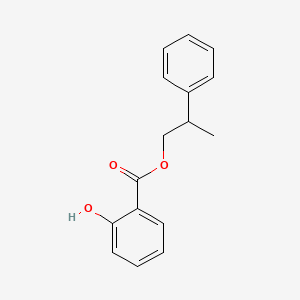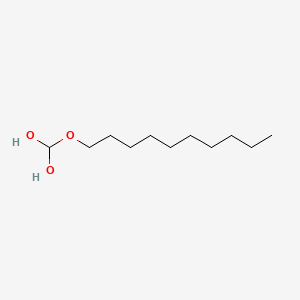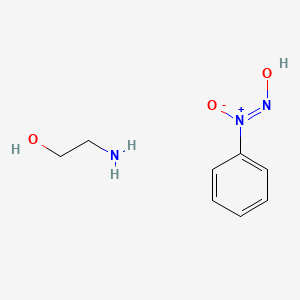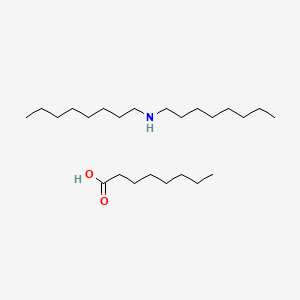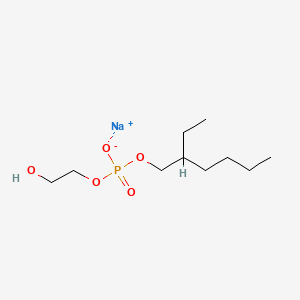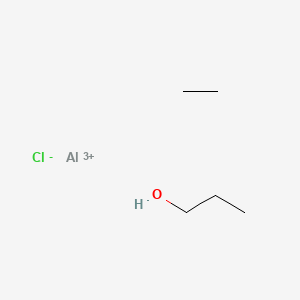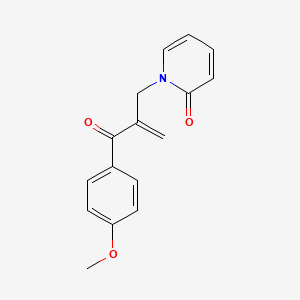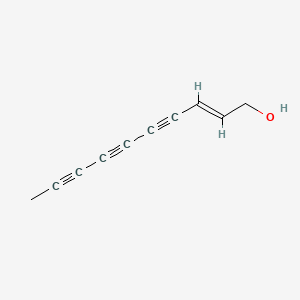
(Z)-2-Decene-4,6,8-triyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds (triyn) and a hydroxyl group (-ol)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkyne precursors under specific conditions to form the triyn structure. The hydroxyl group is then introduced through a subsequent reaction, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Decene-4,6,8-triyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
(Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its reactive triple bonds make it a useful tool for labeling and tracking biomolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects depends on its interactions with molecular targets. The triple bonds can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to enzymes and receptors. These interactions can modulate biological pathways and processes, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Decene-4,6,8-triyn-1-ol: Similar structure but with different geometric configuration.
2-Decyne-4,6,8-triyn-1-ol: Lacks the Z-configuration, leading to different reactivity and properties.
2-Decene-4,6,8-triyn-1-amine: Contains an amine group instead of a hydroxyl group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific geometric configuration and the presence of both triple bonds and a hydroxyl group. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6071-46-1 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(E)-dec-2-en-4,6,8-triyn-1-ol |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |
InChI Key |
JTVVPVMSFPTJLN-CMDGGOBGSA-N |
Isomeric SMILES |
CC#CC#CC#C/C=C/CO |
Canonical SMILES |
CC#CC#CC#CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



